Quercetin 3,7-dirhamnoside
Overview
Description
Quercetin 3,7-dirhamnoside is a complex flavonoid glycoside. This compound is known for its antioxidant properties and is found in various plants. It plays a significant role in plant defense mechanisms and has potential therapeutic applications due to its bioactive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quercetin 3,7-dirhamnoside typically involves the glycosylation of quercetin with specific sugar moieties. The reaction conditions often require the use of catalysts such as acids or enzymes to facilitate the glycosylation process. The reaction is usually carried out in an organic solvent under controlled temperature and pH conditions to ensure the selective formation of the desired glycoside.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through biotechnological methods involving the use of microbial enzymes. These enzymes can catalyze the glycosylation of quercetin in large-scale bioreactors, providing a more sustainable and efficient production method compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
Quercetin 3,7-dirhamnoside undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted flavonoid glycosides.
Scientific Research Applications
Quercetin 3,7-dirhamnoside has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of complex natural products.
Biology: Investigated for its role in plant defense mechanisms and its interactions with various biological molecules.
Medicine: Explored for its potential therapeutic effects, including antioxidant, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of natural antioxidants for food preservation and cosmetic formulations.
Mechanism of Action
The bioactive effects of Quercetin 3,7-dirhamnoside are primarily attributed to its antioxidant properties. The compound can scavenge free radicals and inhibit oxidative stress by donating hydrogen atoms from its hydroxyl groups. It also modulates various signaling pathways involved in inflammation and cell proliferation, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Quercetin: A flavonoid with similar antioxidant properties but lacks the glycosylation found in Quercetin 3,7-dirhamnoside.
Rutin: Another glycosylated flavonoid with similar structure and bioactivity.
Isoquercitrin: A glycoside of quercetin with different sugar moieties.
Uniqueness
The uniqueness of this compound lies in its specific glycosylation pattern, which enhances its solubility and bioavailability compared to non-glycosylated flavonoids like quercetin. This unique structure also contributes to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5-hydroxy-3,7-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O15/c1-8-17(31)20(34)22(36)26(38-8)40-11-6-14(30)16-15(7-11)41-24(10-3-4-12(28)13(29)5-10)25(19(16)33)42-27-23(37)21(35)18(32)9(2)39-27/h3-9,17-18,20-23,26-32,34-37H,1-2H3/t8-,9-,17-,18-,20+,21+,22+,23+,26-,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLQUHPXGLZNGE-BJBZVNFPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)C)O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)C)O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801311507 | |
Record name | Quercetin 3,7-dirhamnoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801311507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28638-13-3 | |
Record name | Quercetin 3,7-dirhamnoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28638-13-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quercetin 3,7-dirhamnoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801311507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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